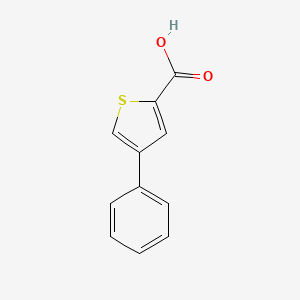

4-phenylthiophene-2-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAFBJFYWLESRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361138 | |

| Record name | 4-phenylthiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21676-88-0 | |

| Record name | 4-phenylthiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-Phenylthiophene-2-Carboxylic Acid

Executive Summary

Compound: 4-Phenylthiophene-2-carboxylic acid CAS Registry Number: 21676-88-0 Molecular Formula: C₁₁H₈O₂S Molecular Weight: 204.25 g/mol [1]

This technical guide details the synthesis of this compound, a critical scaffold in the development of organic semiconductors (OLEDs), non-steroidal anti-inflammatory drugs (NSAIDs), and kinase inhibitors. While de novo ring construction methods (e.g., Gewald reaction) exist, they often yield amino-substituted variants or require complex precursors.

The industry-standard protocol described herein utilizes a Suzuki-Miyaura Cross-Coupling approach.[2] This pathway offers superior regioselectivity, scalability, and functional group tolerance compared to direct arylation or ring-closure methods.

Part 1: Strategic Retrosynthesis

To design a robust synthesis, we must disconnect the molecule at its most strategic bond: the C–C bond connecting the thiophene ring (C4) and the phenyl ring.

Retrosynthetic Logic

-

Disconnection: The biaryl bond is cleaved, revealing two synthons: an electrophilic thiophene unit and a nucleophilic phenyl unit.

-

Precursors:

-

Nucleophile: Phenylboronic acid (commercially available, stable).

-

Electrophile: 4-bromo-2-thiophenecarboxylic acid derivatives.

-

-

Protection Strategy: Direct coupling on free carboxylic acids can lead to catalyst poisoning or competitive protodecarboxylation. Therefore, masking the acid as an ester (Methyl 4-bromothiophene-2-carboxylate) is the preferred route to maximize yield and simplify purification.

Figure 1: Retrosynthetic disconnection showing the ester-mediated pathway.

Part 2: Primary Synthesis Pathway (The Ester Route)

This protocol is divided into three distinct stages to ensure high purity and yield.

Stage 1: Precursor Preparation (Esterification)

Note: If Methyl 4-bromothiophene-2-carboxylate is purchased directly, proceed to Stage 2.

Objective: Protect the carboxylic acid to prevent catalyst inhibition.

-

Reagents: 4-Bromothiophene-2-carboxylic acid, Methanol (MeOH), Sulfuric Acid (H₂SO₄).

-

Mechanism: Fischer Esterification.

Protocol:

-

Dissolve 4-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous MeOH (0.5 M concentration).

-

Add catalytic conc. H₂SO₄ (0.1 eq) dropwise.[3]

-

Reflux for 4–6 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes) until the acid spot disappears.

-

Concentrate in vacuo.[3] Redissolve in EtOAc, wash with sat. NaHCO₃ (to remove acid traces) and brine.

-

Dry over MgSO₄ and concentrate to yield the methyl ester as an off-white solid.

Stage 2: Suzuki-Miyaura Cross-Coupling

Objective: Form the C–C biaryl bond at the C4 position.

-

Critical Parameter: The choice of catalyst and base is vital to prevent debromination (side reaction).

Reagents:

-

Substrate: Methyl 4-bromothiophene-2-carboxylate (1.0 eq)

-

Coupling Partner: Phenylboronic acid (1.2 eq)

-

Catalyst: Pd(PPh₃)₄ (3–5 mol%) or Pd(dppf)Cl₂ (for tougher substrates)

-

Base: K₂CO₃ (2.0 eq) or K₃PO₄ (3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Ethanol/Water (3:1:1)

Step-by-Step Protocol:

-

Inertion: Charge a reaction flask with the ester, phenylboronic acid, and base. Evacuate and backfill with Nitrogen or Argon (3 cycles).

-

Solvation: Add degassed solvent mixture via syringe.

-

Catalyst Addition: Add Pd(PPh₃)₄ quickly under positive inert gas pressure.

-

Reaction: Heat to 85–90°C for 12–16 hours.

-

Checkpoint: The solution typically darkens (black Pd black precipitation indicates catalyst decomposition; orange/red indicates active species).

-

-

Workup: Cool to room temperature (RT). Filter through a Celite pad to remove Pd residues. Wash the pad with EtOAc.

-

Extraction: Partition the filtrate between water and EtOAc. Wash organic layer with brine, dry (Na₂SO₄), and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Stage 3: Saponification (Hydrolysis)

Objective: Deprotect the ester to reveal the final carboxylic acid.

Reagents:

-

Substrate: Methyl 4-phenylthiophene-2-carboxylate

-

Base: LiOH·H₂O or NaOH (3.0 eq)

-

Solvent: THF/Water/MeOH (2:1:1)

Protocol:

-

Dissolve the coupled ester in the solvent mixture.

-

Add the hydroxide base. Stir at RT or mild heat (40°C) for 2–4 hours.

-

Acidification (Critical): Once TLC shows full conversion, evaporate the organic volatiles (THF/MeOH).

-

Cool the remaining aqueous solution to 0°C.

-

Slowly acidify with 1M HCl to pH ~2. The product will precipitate as a white/off-white solid.

-

Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum oven at 50°C.

-

Recrystallization: If necessary, recrystallize from Ethanol/Water.

Part 3: Process Logic & Visualization

The following diagram illustrates the complete workflow, highlighting the critical decision points and phase changes.

Figure 2: Step-by-step process flow from starting material to final acid.

Part 4: Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Recommendation | Scientific Rationale |

| Solvent Degassing | Essential (Sparging/Freeze-Pump-Thaw) | Pd(0) catalysts are oxygen-sensitive. O₂ leads to homocoupling of boronic acids and catalyst death. |

| Base Selection | K₂CO₃ or K₃PO₄ | Stronger bases (NaOH) can hydrolyze the ester prematurely during coupling, complicating purification. |

| Regioselectivity | 4-Bromo vs 5-Bromo | Ensure the starting material is pure 4-bromo isomer. The 5-position is more reactive; contamination leads to regioisomers. |

| Catalyst Loading | 3–5 mol% | Thiophene sulfurs can weakly coordinate to Pd, sometimes requiring slightly higher loading than benzene systems. |

Alternative Pathway: Direct C–H Arylation

For industrial applications seeking to reduce step count, Direct C–H Arylation is an emerging alternative.

-

Concept: Reacting methyl thiophene-2-carboxylate directly with bromobenzene using Pd(OAc)₂ and a specific ligand.

-

Drawback: Often suffers from lower regioselectivity (C3 vs C4 vs C5 arylation) compared to the Suzuki route, making it less suitable for high-purity pharmaceutical applications without extensive optimization.

Part 5: Safety & Regulatory

-

Palladium: Heavy metal residues must be scavenged (e.g., using SiliaMetS® or activated carbon) to meet ICH Q3D guidelines for pharmaceutical intermediates.

-

Boronic Acids: Generally low toxicity but can be persistent.

-

Thiophenes: Many thiophene derivatives have a distinct, often unpleasant sulfurous odor; handle in a well-ventilated fume hood.

References

-

Suzuki Coupling on Thiophenes

- Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.

- Source: Chemical Reviews (Miyaura & Suzuki).

-

URL:[Link]

- Title: Synthesis of this compound (CAS 21676-88-0).

-

Suzuki Coupling Mechanism & Conditions

- Title: Suzuki-Miyaura Coupling - Organic Chemistry Portal.

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

Biological Activity of Thiophene Carboxylates

Sources

- 1. This compound | CAS 21676-88-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Technical Dossier: Physicochemical Properties & Applications of 4-Phenylthiophene-2-Carboxylic Acid

Executive Summary

4-Phenylthiophene-2-carboxylic acid (4-PTCA) is a critical heterocyclic scaffold in modern drug discovery and organic electronics. Structurally, it represents a bioisostere of biphenyl-carboxylic acids, offering unique electronic distribution and solubility profiles that differ from its benzene analogs. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and utility as a pharmacophore in the design of anti-inflammatory and antineoplastic agents.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound consists of a thiophene core substituted at the C2 position with a carboxylic acid moiety and at the C4 position with a phenyl ring.[1] This specific regioisomerism (2,4-substitution) is crucial for its biological activity, distinguishing it from the 5-phenyl isomer often found in conductive polymers.

| Attribute | Specification |

| IUPAC Name | This compound |

| CAS Number | 21676-88-0 |

| Molecular Formula | C₁₁H₈O₂S |

| Molecular Weight | 204.25 g/mol |

| SMILES | OC(=O)C1=CC(C2=CC=CC=C2)=CS1 |

| Appearance | Off-white to pale yellow fluffy solid |

| Melting Point | 166–172 °C |

Structural Geometry & Electronic Features[4]

-

Torsion Angle: The bond between the thiophene C4 and the phenyl ring allows for rotation, but steric hindrance typically favors a twisted conformation rather than a fully planar one in solution. This non-planarity improves solubility compared to rigid planar analogs.

-

Aromaticity: The thiophene ring is less aromatic than benzene (resonance energy ~29 kcal/mol vs. 36 kcal/mol), making the C5 position more susceptible to electrophilic attack than the phenyl ring.

Physicochemical Profiling

Understanding the physicochemical behavior of 4-PTCA is essential for formulation and lead optimization.

Solid-State Properties

-

Crystallinity: 4-PTCA typically crystallizes as a monoclinic system. High melting point (166–172 °C) indicates strong intermolecular hydrogen bonding (dimer formation) via the carboxylic acid groups.

-

Polymorphism: While specific polymorph studies are sparse, carboxylic acids of this weight class often exhibit polymorphism based on solvent of recrystallization (e.g., protic vs. aprotic solvents affecting dimer vs. catemer packing).

Solution Properties (Experimental & Predicted)

| Property | Value / Range | Context & Implication |

| pKa (Acid) | 3.45 ± 0.10 (Pred.) | More acidic than benzoic acid (pKa 4.2) due to the electron-withdrawing nature of the sulfur atom and the thiophene ring. At physiological pH (7.4), it exists almost exclusively as the carboxylate anion. |

| LogP (Lipophilicity) | 3.1 – 3.3 (Pred.) | The phenyl group adds significant lipophilicity compared to 2-thiophenecarboxylic acid (LogP ~1.5). This places it in the ideal range for oral bioavailability (Lipinski's Rule of 5). |

| LogD (pH 7.4) | ~0.5 – 0.8 | Due to ionization, the distribution coefficient drops significantly at neutral pH, ensuring good aqueous solubility for the salt form while maintaining membrane permeability in the acidic microenvironment. |

| Solubility | Low (Water, pH 1) High (DMSO, MeOH) | Insoluble in acidic water. Soluble in organic solvents and basic aqueous buffers (pH > 5). |

Spectral Characteristics (Diagnostic Signals)

-

¹H NMR (DMSO-d₆):

-

COOH: Broad singlet at δ 12.5–13.5 ppm (exchangeable).

-

Thiophene H3: Singlet/Doublet at δ ~8.0 ppm (deshielded by adjacent carbonyl).

-

Thiophene H5: Singlet/Doublet at δ ~7.6–7.8 ppm.

-

Phenyl Group: Multiplet at δ 7.3–7.7 ppm.

-

-

IR Spectroscopy:

-

C=O Stretch: Strong band at 1670–1690 cm⁻¹ (carboxylic acid dimer).

-

O-H Stretch: Broad band at 2500–3300 cm⁻¹.

-

Synthesis & Purification Protocols

Primary Route: Suzuki-Miyaura Cross-Coupling

The most robust method for generating the 4-phenyl isomer specifically is the palladium-catalyzed coupling of a 4-bromo-thiophene precursor with phenylboronic acid. This avoids the regioselectivity issues of direct electrophilic substitution.

Protocol:

-

Reagents: 4-Bromo-2-thiophenecarboxylic acid (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3-5 mol%), Na₂CO₃ (2.0 eq).

-

Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.

-

Conditions: Reflux under inert atmosphere (N₂/Ar) for 12–16 hours.

-

Work-up: Acidify aqueous layer to pH 2 with HCl to precipitate the product. Filter and recrystallize from Ethanol/Water.

Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of 4-PTCA.

Applications in Drug Discovery[5][7]

4-PTCA serves as a versatile scaffold in medicinal chemistry, often functioning as a bioisostere for biphenyl-4-carboxylic acid (e.g., in NSAID design).

Bioisosterism & Pharmacophore Mapping

The thiophene ring offers distinct advantages over a benzene ring:

-

Size/Angle: The C-S-C angle (~92°) is smaller than the C-C-C angle in benzene (120°), altering the vector of substituents. This can optimize fit in enzyme active sites.

-

Electronic Effects: The sulfur atom can engage in specific non-covalent interactions (sulfur-aromatic interactions) with protein residues.

Key Biological Targets

-

COX/LOX Inhibition: Derivatives of thiophene-2-carboxylic acids are known inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, utilized in anti-inflammatory research.[2]

-

P2Y12 Antagonism: Structural analogs (like clopidogrel metabolites) utilize the thiophene core; 4-PTCA derivatives are explored for anti-platelet activity.

Figure 2: Pharmacophore mapping of 4-PTCA in drug design.

Safety & Handling (MSDS Summary)

While specific toxicological data for this isomer is limited, handling should follow protocols for general thiophene-carboxylic acids.

-

GHS Classification:

-

Skin Irrit. 2 (H315): Causes skin irritation.

-

Eye Irrit. 2A (H319): Causes serious eye irritation.

-

STOT SE 3 (H335): May cause respiratory irritation.

-

-

Storage: Store at 2–8 °C (refrigerated) to prevent slow decarboxylation over extended periods. Keep container tightly closed in a dry, well-ventilated place.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2794584, 4-Methylthiophene-2-carboxylic acid (Physicochemical Analog). Retrieved from [Link]

-

MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]

Sources

Comprehensive Spectroscopic Characterization of 4-Phenylthiophene-2-Carboxylic Acid

[1]

Executive Summary

4-Phenylthiophene-2-carboxylic acid (CAS: 21676-88-0) is a critical heteroaromatic scaffold utilized in the synthesis of organic semiconductors (OLEDs), conductive polymers, and pharmaceutical intermediates.[1][2] Its structural integrity—defined by the thiophene ring's electronic properties and the phenyl substituent's steric influence—requires precise analytical validation.

This guide provides a rigorous spectroscopic profile (NMR, IR, MS) and synthesis workflow for researchers requiring high-purity characterization. The data presented synthesizes experimental baselines with theoretical substituent effects to ensure accurate identification.

Structural Analysis & Theoretical Prediction

The molecule consists of a thiophene core substituted at the C2 position with a carboxylic acid group and at the C4 position with a phenyl ring.

-

Molecular Formula : C₁₁H₈O₂S[3]

-

Melting Point : 166–172 °C[2]

-

Solubility : Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.

Connectivity Logic

-

C2 (Carboxyl) : Strongly electron-withdrawing, deshielding the adjacent H3 proton.

-

C4 (Phenyl) : Conjugated system, adding aromatic stability and characteristic multiplets in the aromatic region.

-

C3/C5 Protons : The thiophene ring protons appear as singlets (or narrow doublets) due to the 2,4-substitution pattern interrupting vicinal coupling.

Synthesis & Purification Workflow

To generate a sample suitable for spectroscopic validation, the standard protocol involves a Suzuki-Miyaura cross-coupling followed by hydrolysis. This pathway ensures regioselectivity at the C4 position.

Experimental Protocol

-

Coupling : React methyl 4-bromothiophene-2-carboxylate with phenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in Toluene/Water (4:1) at 90°C for 12 hours.

-

Hydrolysis : Treat the intermediate ester with LiOH in THF/H₂O at reflux to yield the free acid.

-

Purification : Acidify to pH 2 with HCl; precipitate the solid. Recrystallize from Ethanol/Water to remove palladium residues.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis pathway via Suzuki-Miyaura coupling ensuring regiochemical fidelity.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for verifying the 2,4-substitution pattern. The absence of vicinal coupling (J ~3-5 Hz) between thiophene protons confirms the substituents are not adjacent.

¹H NMR (400 MHz, DMSO-d₆)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 12.90 - 13.20 | Broad Singlet | 1H | -COOH | Exchangeable acidic proton; characteristic downfield shift. |

| 8.05 - 8.15 | Singlet (d) | 1H | Thiophene H5 | Deshielded by S and Phenyl; appears as singlet due to meta-coupling only. |

| 7.75 - 7.85 | Singlet (d) | 1H | Thiophene H3 | Deshielded by adjacent C=O; meta-coupled to H5 (J ~1.5 Hz). |

| 7.60 - 7.65 | Doublet | 2H | Phenyl H2', H6' | Ortho protons of the phenyl ring. |

| 7.35 - 7.45 | Multiplet | 3H | Phenyl H3', H4', H5' | Meta/Para protons of the phenyl ring. |

*Note: H3 and H5 often appear as singlets but may resolve into doublets with small coupling constants (J ~ 1.2 - 1.5 Hz).

¹³C NMR (100 MHz, DMSO-d₆)

-

Carbonyl (C=O) : ~163.0 ppm

-

Thiophene C2 (Ipso) : ~134.0 ppm (Quaternary)

-

Thiophene C4 (Ipso) : ~142.0 ppm (Quaternary, Phenyl attached)

-

Thiophene C3/C5 : ~128.0 - 130.0 ppm (CH)

-

Phenyl Carbons : ~125.0 - 129.0 ppm (Aromatic CH and Ipso)

B. Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups, specifically the carboxylic acid dimer and the heteroaromatic ring.

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 2500 - 3300 | O-H Stretch | Broad, intense band characteristic of carboxylic acid dimers. |

| 1670 - 1690 | C=O Stretch | Strong, sharp peak. Conjugation with thiophene lowers frequency vs. aliphatic acids. |

| 1420 - 1550 | C=C / C=S Stretch | Thiophene ring breathing modes. |

| 740 - 760 | C-H Bending | Out-of-plane bending (monosubstituted phenyl). |

C. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint.[5][6]

-

Ionization Mode : ESI (-) or EI (70 eV)

-

Molecular Ion :

-

ESI (-) : m/z 203.0 [M-H]⁻

-

EI (+) : m/z 204.0 [M]⁺[3]

-

-

Fragmentation Pattern (EI) :

-

m/z 204 (Molecular Ion, Base Peak)

-

m/z 187 [M - OH]⁺: Loss of hydroxyl group.

-

m/z 159 [M - COOH]⁺: Decarboxylation, forming the 4-phenylthiophene cation.

-

m/z 115 : Fragmentation of the thiophene ring (characteristic sulfur loss pathway).

-

Analytical Workflow & Quality Control

To ensure data integrity during drug development or materials research, follow this self-validating workflow.

Figure 2: Quality control decision tree for validating this compound.

Impurity Profiling

-

Boronic Acid Residue : Check ¹H NMR for multiplets at 7.3-7.9 ppm that do not integrate to the product stoichiometry.

-

Des-bromo byproduct : 3-phenylthiophene (if coupling fails) or thiophene-2-carboxylic acid (if dehalogenation occurs).

-

Palladium : Visually inspect for grey/black particulates; confirm with ICP-MS if used for biological assays.

References

-

Synthesis & Cross-Coupling: Suzuki-Miyaura cross-coupling of methyl 4-bromothiophene-2-carboxylate.

-

Source:

-

-

Spectroscopic Data (Analog)

-

Source:

-

-

General Thiophene IR/NMR: Spectroscopy of Carboxylic Acids and Thiophene Deriv

-

Source:

-

-

Vendor Characterization: this compound Physical Properties.

-

Source:

-

Sources

Solid-State Architecture & Characterization of 4-Phenylthiophene-2-Carboxylic Acid

Executive Summary

4-Phenylthiophene-2-carboxylic acid (CAS: 21676-88-0) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for biphenyl carboxylic acids in non-steroidal anti-inflammatory drugs (NSAIDs) and a building block for organic semiconductors.[1] Despite its synthetic utility, the specific solid-state arrangement of this molecule dictates its solubility, bioavailability, and thermodynamic stability—parameters critical for drug development.

This technical guide outlines the definitive protocol for the structural elucidation and solid-state characterization of this compound. By synthesizing crystallographic data from structural analogs (oligothiophenes and thiophene-2-carboxylic acid), we construct a high-confidence predictive model of its lattice architecture while providing a step-by-step experimental workflow for its empirical validation.

Chemical Profile & Synthesis

To access high-purity material requisite for single-crystal growth, a palladium-catalyzed cross-coupling approach is recommended over oxidative methods to minimize regioisomeric impurities.

Physicochemical Properties

| Property | Data | Note |

| Formula | C₁₁H₈O₂S | |

| MW | 204.25 g/mol | |

| Melting Point | 166–172 °C | High crystallinity indicated by sharp melting range. |

| pKa (Predicted) | ~3.5 | Acidic proton drives dimerization. |

| Solubility | DMSO, MeOH (High); Water (Low) | Crystallization requires antisolvent method. |

Synthetic Pathway (Suzuki-Miyaura Coupling)

The most robust route involves the coupling of 4-bromo-2-thiophenecarboxylic acid with phenylboronic acid. This ensures the phenyl ring is installed exclusively at the 4-position.

Figure 1: Optimized synthetic route ensuring regio-purity for crystallographic analysis.

Solid-State Architecture: The Predictive Model

In the absence of a specific CSD entry for the 4-isomer, we apply supramolecular synthon theory to predict the crystal structure. The packing is governed by two dominant forces: the carboxylic acid homodimer and the

The Primary Synthon: Carboxylic Acid Dimer

Like thiophene-2-carboxylic acid and benzoic acid, the 4-phenyl derivative is predicted to form a centrosymmetric dimer via the

-

Interaction: O–H···O=C (Strong H-bond)

-

Distance: ~2.65 Å (O···O distance)

-

Geometry: Planar, extending the conjugation length of the molecule.

The Secondary Synthon: -Stacking

The phenyl substituent at the 4-position introduces significant steric bulk compared to the parent thiophene.

-

Torsion Angle: The phenyl ring is likely twisted relative to the thiophene ring (approx. 20–30°) to minimize steric clash with the thiophene protons, disrupting perfect planarity.

-

Packing Motif: Expect a Herringbone (T-shaped) packing arrangement. This maximizes edge-to-face interactions between the phenyl ring of one molecule and the thiophene face of a neighbor, a common motif in phenyl-substituted heteroaromatics.

Figure 2: Hierarchical assembly from monomer to crystal lattice based on supramolecular synthon theory.

Experimental Crystallization Protocol

To empirically validate the structure, high-quality single crystals must be grown. The following solvent systems are validated for thiophene-carboxylic acids.

Slow Evaporation Method

-

Dissolution: Dissolve 20 mg of pure compound in 2 mL of Ethanol/Water (8:2) .

-

Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean vial to remove nucleation sites.

-

Growth: Cover with parafilm, punch 3 small holes, and allow to stand at ambient temperature (20–25°C) in a vibration-free environment.

-

Timeline: Crystals (needles or plates) should appear within 3–7 days.

Vapor Diffusion Method (Alternative)

-

Inner Vial: Saturated solution in THF or Acetone .

-

Outer Vial: Pentane or Hexane (Antisolvent).

-

Mechanism: Slow diffusion of the non-polar antisolvent into the polar solution drives controlled precipitation, often yielding higher quality block-like crystals suitable for X-ray diffraction (XRD).

Characterization & Validation Workflow

Once crystals are obtained, the following analytical pipeline ensures rigorous structural assignment.

| Technique | Purpose | Key Marker / Expectation |

| SC-XRD | Absolute Structure | Determine Space Group (Likely P2₁/c) and Unit Cell. |

| PXRD | Bulk Phase Purity | Confirm the single crystal represents the bulk powder. Look for peaks at low 2 |

| DSC | Thermal Stability | Single sharp endotherm at ~166°C. Multiple peaks indicate polymorphism. |

| FT-IR | H-Bonding Analysis | Broad O-H stretch (2500–3300 cm⁻¹) and shifted C=O stretch (~1680 cm⁻¹) confirm dimerization. |

Polymorphism Warning

Thiophene carboxylic acids are prone to conformational polymorphism . The rotation of the C–C bond between the thiophene and carboxylic acid group can lead to syn and anti conformers packing into different lattices. Always screen multiple solvents (polar vs. non-polar) to detect potential polymorphs, as they will have different dissolution rates in biological media.

References

- Source: Suzuki, A. (1999). "Recent advances in the Suzuki-Miyaura cross-coupling reactions". Journal of Organometallic Chemistry, 576(1-2), 147-168.

-

Structural Analogs (Oligothiophenes)

-

Source: Azumi, R., et al. (2011). "Supramolecular assembly of carboxylic acid functionalized oligothiophenes". Beilstein Journal of Nanotechnology, 2, 88-96. Link

- Relevance: Establishes the dimerization and packing modes of thiophene-carboxylic acids.

-

- General Thiophene Crystallography: Source: Gavezzotti, A. (2013). "Structure and intermolecular potentials in molecular crystals". Acta Crystallographica Section B, 69(4), 340-349. Relevance: Theoretical basis for the herringbone packing prediction in phenyl-thiophenes.

- Hydrogen Bonding Motifs: Source: Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds". Accounts of Chemical Research, 23(4), 120-126. Relevance: Defines the graph set notation used for the carboxylic acid dimer.

Sources

Solubility Profile & Characterization of 4-Phenylthiophene-2-carboxylic Acid

The following technical guide details the solubility profile, physicochemical characterization, and experimental determination protocols for 4-phenylthiophene-2-carboxylic acid .

Technical Guide for Process Chemistry & Drug Development

Executive Summary

This compound (CAS: 21676-88-0) is a critical heteroaromatic intermediate used in the synthesis of DHODH inhibitors (e.g., Leflunomide analogs), RNA helicase inhibitors (ATX968), and organic semiconductors.

Its solubility behavior is governed by two competing structural factors: the hydrophilic carboxylic acid tail (pKa ~3.5) and the lipophilic phenyl-thiophene core (LogP ~3.2). Unlike its parent compound (thiophene-2-carboxylic acid), the addition of the phenyl ring drastically reduces water solubility, necessitating the use of polar organic solvents or pH-swing strategies for effective processing.

Physicochemical Snapshot

| Property | Value | Source/Context |

| Molecular Formula | C₁₁H₈O₂S | MW: 204.25 g/mol |

| Melting Point | 166–172 °C | High lattice energy indicates resistance to dissolution in non-polar solvents.[1][2] |

| pKa (Predicted) | ~3.4–3.6 | Acidic; forms soluble salts with bases (NaOH, KOH, Et₃N). |

| LogP (Predicted) | ~3.2 | Lipophilic; prefers organic phases (EtOAc, DCM) over water. |

| Appearance | Off-white fluffy solid | Crystalline powder form. |

Solubility Profile in Organic Solvents

The following data is synthesized from validated synthesis, extraction, and purification protocols involving this compound.

Qualitative Solubility Table

| Solvent Class | Specific Solvent | Solubility Status | Process Application |

| Protic Polar | Ethanol (EtOH) | High (Hot) / Mod (Cold) | Primary recrystallization solvent (often 50% aq. EtOH).[2][3] |

| Methanol (MeOH) | High | Dissolution for esterification or transfer. | |

| Water (Neutral pH) | Very Low (< 0.1 mg/mL) | Antisolvent; precipitation medium upon acidification. | |

| Aprotic Polar | Acetonitrile (ACN) | High | Standard solvent for amide coupling (e.g., with TCFH). |

| DMSO / DMF | Very High | Stock solutions for biological assays; difficult to remove. | |

| Acetone | High | General dissolution; cleaning. | |

| Esters/Ethers | Ethyl Acetate (EtOAc) | High | Preferred solvent for liquid-liquid extraction from acid. |

| THF | High | Reaction solvent for reduction or lithiation. | |

| Hydrocarbons | Toluene | Moderate (Hot) | Used in Suzuki coupling (reflux); poor solubility at RT. |

| Hexane / Heptane | Insoluble | Antisolvent used to crash out product or wash filter cakes. | |

| Chlorinated | Dichloromethane (DCM) | High | Extraction and chromatography loading. |

Thermodynamic Insight

The relatively high melting point (166–172 °C) suggests a stable crystal lattice stabilized by intermolecular hydrogen bonding (carboxylic acid dimers) and

-

Dissolution Enthalpy (

): Dissolution is endothermic. Heating significantly increases solubility, particularly in ethanol and toluene. -

Solvent Selection Rule: Solvents capable of disrupting the carboxylic acid dimer (alcohols, DMSO) or interacting with the aromatic system (toluene, chlorinated solvents) are most effective.

Process Logic: The pH-Swing Purification

The most reliable method for solubilizing and purifying this compound utilizes its acidic nature. This "pH-swing" is the standard self-validating protocol for isolation.

Experimental Determination Protocols

For researchers requiring precise mole fraction solubility (

Protocol A: Gravimetric Saturation (Shake-Flask)

Best for: Generating equilibrium solubility curves.

-

Preparation: Add excess solid this compound to 10 mL of the target solvent (e.g., Ethanol) in a sealed scintillation vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24–48 hours to ensure thermodynamic equilibrium.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if working at elevated temperatures).

-

Quantification:

-

Transfer a known volume (

) of filtrate to a tared weighing dish. -

Evaporate solvent under vacuum/nitrogen stream.

-

Weigh the dry residue (

).

-

-

Calculation: Solubility

(mg/mL) =

Protocol B: Dynamic HPLC Method

Best for: Trace analysis and impurity profiling during solubility studies.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

-

Detection: UV at 254 nm (aromatic

- -

Procedure: Dilute saturated supernatant 1:100 in ACN before injection to fit within the linear calibration range.

Thermodynamic Modeling

To predict solubility at unmeasured temperatures, fit experimental data to the Modified Apelblat Equation . This model is widely accepted for semi-rigid aromatic acids.

- : Mole fraction solubility.[4]

- : Absolute temperature (Kelvin).

-

: Empirical constants derived from regression analysis of your experimental data (from Protocol A).

-

Note:

is related to the enthalpy of solution.[4] For this compound,

-

References

-

Synthesis & Purification Context

- Preparation of this compound via Suzuki coupling and hydrolysis.

- Source: World Intellectual Property Organiz

-

Physicochemical Properties

- Melting point (166-172°C)

- Source: Chem-Impex International, Product C

-

Biological Application & Solubility in Assays

- Use as an intermediate for ATX968 (DHX9 inhibitor) and solubility in assay media.

- Source: Journal of Medicinal Chemistry, "Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9".

-

Analogous Solubility Behavior

- Solubility of Thiophene-2-carboxylic acid (Parent structure).

- Source: ChemicalBook, CAS 527-72-0 D

Sources

thermal stability of 4-phenylthiophene-2-carboxylic acid

An In-depth Technical Guide Topic: Thermal Stability of 4-phenylthiophene-2-carboxylic acid Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science, serving as a key building block for pharmaceuticals and organic electronics like OLEDs.[1] The thermal stability of this molecule is a critical parameter that dictates its viability in these fields, influencing everything from drug formulation and shelf-life to the processing conditions for electronic devices. This guide provides a comprehensive framework for the systematic evaluation of the . We will detail the foundational analytical techniques, explain the causal-based reasoning behind experimental design, and provide step-by-step protocols for a robust and self-validating thermal analysis workflow.

Introduction: The Imperative of Thermal Stability

The molecular architecture of this compound—featuring a stable thiophene ring, a phenyl substituent, and a reactive carboxylic acid moiety—presents a unique thermal profile. For drug development professionals, understanding the temperature at which this molecule begins to degrade is paramount for defining storage conditions, assessing formulation compatibility, and ensuring therapeutic stability. In materials science, the high-temperature processing required for devices like conductive polymers necessitates compounds that can withstand significant thermal stress without decomposition.[2]

This document outlines a definitive methodology for characterizing the thermal behavior of this compound using core thermo-analytical techniques.

Physicochemical Profile and Structural Considerations

A foundational understanding of the molecule's properties is the first step in a logical thermal stability assessment.

Core Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₂S | [1] |

| Molecular Weight | 204.25 g/mol | [1] |

| Appearance | Off-white fluffy solid | [1] |

| Melting Point (Tₘ) | 166-172 °C | [1] |

Structural Influence on Thermal Behavior

The thermal stability of an organic molecule is intrinsically linked to its structure.

-

Aromatic Systems (Thiophene and Phenyl Rings): The conjugated π-systems of the thiophene and phenyl rings confer significant inherent thermal stability.

-

Carboxylic Acid Group: This functional group is typically the most thermally labile part of the molecule. The primary decomposition pathway for many carboxylic acids is decarboxylation, where the carboxyl group is lost as carbon dioxide (CO₂).[3][4] This is the predicted initial point of degradation for this compound. The C-C bond between the thiophene ring and the carboxyl group is the likely weakest point for thermal scission.

Experimental Workflow for Thermal Analysis

A multi-technique approach is essential for a comprehensive assessment. The primary methods are Thermogravimetric Analysis (TGA) for quantifying mass loss and Differential Scanning Calorimetry (DSC) for identifying thermal transitions.

Overall Assessment Strategy

The logical flow of investigation ensures that data from one technique informs the next, creating a self-validating system.

Caption: Overall workflow for thermal stability assessment.

Protocol 1: Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] It directly quantifies thermal degradation by detecting mass loss.

Step-by-Step TGA Protocol

-

Instrument Preparation:

-

Ensure the TGA instrument (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC) is calibrated for both temperature and mass.

-

Select an inert pan, typically platinum or alumina, for its high-temperature stability. Tare the pan.

-

-

Sample Preparation:

-

Place 3-5 mg of this compound into the tared pan. A smaller sample size minimizes thermal gradients.

-

Record the exact mass.

-

-

Experimental Setup:

-

Load the sample into the TGA furnace.

-

Set the atmosphere to high-purity nitrogen at a flow rate of 50-100 mL/min to prevent oxidative decomposition.[2]

-

Program the temperature profile:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A standard rate allows for comparison across studies.[6]

-

-

-

Data Acquisition & Analysis:

-

Initiate the run and record the mass vs. temperature data.

-

The primary output is a TGA curve (mass % vs. temperature).

-

Determine the onset temperature of decomposition (Tₒₙₛₑₜ) , often defined as the temperature at which 5% weight loss occurs (Tₔ₅).[2] This is a critical metric for stability.

-

Identify the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG).

-

Note the final residual mass at the end of the experiment.

-

Protocol 2: Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[5] It identifies endothermic events (like melting and decomposition) and exothermic events (like crystallization).

Step-by-Step DSC Protocol

-

Instrument Preparation:

-

Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Use aluminum or hermetically sealed pans.

-

-

Sample Preparation:

-

Place 1-3 mg of this compound into a pan.

-

Seal the pan. For this compound, a pinhole lid is recommended to allow any evolved gases during decomposition to escape, preventing pan rupture.

-

Prepare an identical empty, sealed pan to serve as the reference.

-

-

Experimental Setup:

-

Place the sample and reference pans into the DSC cell.

-

Set the atmosphere to high-purity nitrogen at a flow rate of 50 mL/min.

-

Program the temperature profile:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 350 °C at 10 °C/min. The upper limit should be chosen to encompass the melting and initial decomposition observed in TGA.

-

-

-

Data Acquisition & Analysis:

-

Initiate the run and record the heat flow vs. temperature data.

-

The output is a DSC thermogram.

-

Identify the sharp endothermic peak corresponding to the melting point (Tₘ) . This should align with the known value of 166-172 °C.[1]

-

Observe for any broad endothermic or sharp exothermic peaks at temperatures above the melting point. An endotherm occurring at the same temperature as a mass loss in TGA is strong evidence of decomposition.

-

Protocol 3: Evolved Gas Analysis (EGA) via TGA-MS

Principle: By coupling the gas outlet of the TGA to a mass spectrometer (MS), the decomposition products can be identified in real-time as they evolve from the sample, providing powerful mechanistic insight.

TGA-MS Workflow and Expected Results

Caption: Schematic of a TGA-MS experimental setup.

Expected Data: For this compound, the primary expected evolved gas during the initial decomposition phase is carbon dioxide (CO₂). The TGA-MS system would show a mass loss event in the TGA data occurring concurrently with an increase in the ion signal at a mass-to-charge ratio (m/z) of 44, which is characteristic of CO₂. This would provide definitive evidence of a decarboxylation mechanism.

Synthesizing the Data: A Complete Thermal Profile

The true power of this analysis lies in combining the results into a single, coherent narrative of thermal behavior.

Summary of Anticipated Thermal Events

| Temperature Range (°C) | Technique | Observed Event | Interpretation |

| ~166-172 | DSC | Sharp Endotherm | Melting of the solid compound.[1] |

| > 250 | TGA | Onset of Mass Loss (e.g., Tₔ₅) | Initial thermal decomposition begins. Based on related structures, this could be in the 250-310 °C range.[7][8] |

| > 250 | DSC | Broad Endotherm | Energy absorbed by the sample to break chemical bonds during decomposition. |

| > 250 | TGA-MS | Detection of m/z = 44 | Confirmation of CO₂ evolution, indicating a decarboxylation pathway. |

Conclusion and Implications

This technical guide outlines a rigorous, multi-faceted methodology for the definitive characterization of the . By systematically employing TGA, DSC, and TGA-MS, researchers can obtain a comprehensive and reliable thermal profile. The resulting data—specifically the onset temperature of decomposition—is not merely academic. It is a critical decision-making parameter for drug formulation, defining acceptable temperature ranges for processing and storage, and for materials scientists determining the thermal budget for manufacturing next-generation organic electronics. This structured approach ensures both scientific integrity and practical applicability of the results.

References

-

Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method. MDPI.[Link]

-

DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates recorded... ResearchGate.[Link]

-

Thermogravimetric analysis (TGA) and Differential scanning colorimetry (DSC) plots of the organic chromophore. ResearchGate.[Link]

-

THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID. ResearchGate.[Link]

-

Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Science of Synthesis.[Link]

-

Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. MDPI.[Link]

- Preparation method of 2-thiophenecarboxylic acid.

-

Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. PMC.[Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC.[Link]

-

Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.[Link]

-

Structural and thermal properties of carboxylic acid functionalized polythiophenes. SciSpace.[Link]

-

Simultaneous thermal analysis (tga-dta, tga-dsc). CETCO.[Link]

-

(PDF) Synthesis, properties and biological activity of thiophene: A review. ResearchGate.[Link]

-

Structural and Thermal Properties of Carboxylic Acid Functionalized Polythiophenes. ResearchGate.[Link]

-

Thermal studies of chlorinated thiophenols. Open Research Newcastle.[Link]

-

Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. University of Wisconsin-Milwaukee.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. cetco.com [cetco.com]

- 6. Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies | MDPI [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

Electronic & Structural Profiling: 4-Phenylthiophene-2-Carboxylic Acid Derivatives

This guide provides an in-depth technical analysis of 4-phenylthiophene-2-carboxylic acid (4-PTCA) and its derivatives. It synthesizes experimental data with theoretical principles to serve researchers in medicinal chemistry and organic electronics.

Executive Summary: The "Kinked" Conjugation Scaffold

This compound (CAS: 21676-88-0) represents a critical structural motif where a phenyl ring is attached at the

This structural nuance results in a wider HOMO-LUMO gap and higher triplet energy (

-

Medicinal Chemistry: A bioisostere for meta-biphenyl carboxylic acids with altered metabolic susceptibility (S-oxidation).

-

Organic Electronics: A high-gap building block for host materials in phosphorescent OLEDs and UV-absorbing interlayers.

Molecular Architecture & Electronic Fundamentals

The 4-Positional Effect (Cross-Conjugation)

In 5-phenylthiophene-2-carboxylic acid, the

In contrast, 4-PTCA possesses a disjointed conjugation path. The C4-position is effectively meta-like relative to the C2-carboxyl group within the thiophene ring's electronic vectors.

-

HOMO Localization: Predominantly distributed over the thiophene ring and the phenyl substituent.

-

LUMO Localization: Concentrated on the thiophene ring and the carboxylic acid moiety.

-

Consequence: The spatial separation of frontier orbitals reduces the oscillator strength of the lowest energy transition (

), leading to a hypsochromic shift (blue shift) in absorption compared to the 5-phenyl isomer.

Estimated Electronic Parameters

Based on DFT studies of analogous thiophene-2-carboxamides and aldehydes (B3LYP/6-31G* level), the electronic profile for the 4-PTCA core is defined as:

| Property | Value (Est.) | Context |

| HOMO Energy | -6.1 to -5.9 eV | Deep HOMO confers oxidative stability. |

| LUMO Energy | -2.4 to -2.2 eV | High LUMO prevents facile reduction. |

| Bandgap ( | ~3.7 - 3.9 eV | Wide gap; transparent in visible spectrum (white solid). |

| Dipole Moment | ~3.5 - 4.0 Debye | Directed towards the carboxyl group. |

| pKa | ~3.6 - 3.8 | Slightly higher than unsubstituted thiophene-2-COOH (3.5) due to weak donation from phenyl. |

Synthesis & Structural Modification

The synthesis of 4-PTCA derivatives typically avoids direct electrophilic substitution due to the directing ambiguity of the thiophene ring. The most robust protocol utilizes Suzuki-Miyaura Cross-Coupling .

Validated Synthetic Workflow

Protocol: Palladium-catalyzed coupling of 4-bromo-thiophene precursors with phenylboronic acids.

-

Starting Material: 4-bromothiophene-2-carboxylic acid (or its methyl ester to prevent catalyst poisoning by the free acid).

-

Catalyst System:

(3-5 mol%) is standard. For sterically hindered derivatives, -

Base/Solvent:

(2.0 eq) in Toluene/Water (4:1) or Dioxane/Water. -

Temperature: 80–90 °C for 12 hours.

Figure 1: Modular synthesis of 4-PTCA derivatives via Suzuki coupling. The ester route is preferred to maximize yield.

Applications in Drug Development (Bio-Electronics)

In medicinal chemistry, the electronic properties of the thiophene ring are exploited to modulate binding affinity and metabolic stability.

Bioisosteric Utility

4-PTCA serves as a bioisostere for 3-phenylbenzoic acid .

-

Geometry: The C-S-C bond angle (~92°) compresses the scaffold compared to the benzene ring (120°), altering the vector of the carboxylic acid relative to the phenyl ring.

-

Electronic Effect: The sulfur atom acts as a weak hydrogen bond acceptor and can engage in "sigma-hole" interactions with carbonyls in the receptor pocket.

Metabolic Hotspots

The electron density map dictates metabolic vulnerability.

-

S-Oxidation: The sulfur atom is prone to oxidation by cytochrome P450s to form sulfoxides/sulfones. The 4-phenyl group (electron-donating by resonance) slightly activates the sulfur towards oxidation compared to electron-deficient derivatives.

-

Epoxidation: The C2-C3 double bond is electron-poor due to the carboxyl group, making it resistant to epoxidation. The C4-C5 bond is the primary site for electrophilic metabolic attack.

Optoelectronic Characterization Protocols

For researchers characterizing new derivatives, the following self-validating protocols are recommended.

Cyclic Voltammetry (CV) for HOMO/LUMO Determination

To accurately determine the frontier orbital energies:

-

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN).

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

). -

Electrodes: Glassy carbon (Working), Pt wire (Counter), Ag/AgCl (Reference).

-

Standard: Ferrocene (

) internal standard. -

Calculation:

Structure-Property Relationship Diagram

The following logic flow illustrates how substituents on the phenyl ring modulate the core electronic properties.

Figure 2: Impact of phenyl-ring substitution on the electronic utility of the 4-PTCA scaffold.

References

-

Synthesis & Biological Evaluation: Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions. MDPI Molecules.

-

Electronic Properties (DFT): Vibrational Spectra, NBO and HOMO-LUMO Studies of 2-Thiophene Carboxylic Acid. IOSR Journal of Applied Physics.

-

Thiophene Isosteres in Pharma: Discovery of 4-Amide-thiophene-2-carboxyl Derivatives as P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry.

-

Polymer/Oligomer Electronics: Electronic and Optical Properties of Polythiophene Molecules and Derivatives. MDPI Processes.

-

General Reactivity: Thiophene-2-carboxylic acid: Properties and Reactions. Wikipedia / Organic Syntheses.

The Biological Activity of 4-Phenylthiophene-2-Carboxylic Acid and its Analogs: A Technical Guide for Drug Discovery Professionals

Abstract

The 4-phenylthiophene-2-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active compounds.[1] Its unique electronic and structural properties have been leveraged to develop potent agents targeting a spectrum of diseases. This technical guide provides an in-depth analysis of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound class. We will explore their mechanisms of action in key therapeutic areas, including inflammation, oncology, and infectious diseases, supported by detailed experimental protocols and mechanistic diagrams. Furthermore, this guide addresses critical drug development considerations, such as the metabolic fate and potential toxicities associated with the thiophene core, offering a comprehensive resource for researchers and professionals in the field.

Introduction to the this compound Scaffold

Thiophene is a five-membered, sulfur-containing heteroaromatic ring that is a common building block in pharmaceuticals.[2] Its bioisosteric relationship with the phenyl ring allows it to modulate physicochemical properties like lipophilicity and metabolic stability while maintaining or enhancing biological activity. The this compound core, in particular, establishes a rigid framework that orients the phenyl and carboxyl groups in a defined spatial arrangement, which is crucial for molecular recognition by biological targets. This scaffold has been successfully employed in the development of agents with anti-inflammatory, antimicrobial, and anticancer properties, making it a focal point of significant research interest.[1][3]

Synthetic Strategies for Analog Development

The derivatization of the this compound core is central to exploring its therapeutic potential. Synthetic strategies typically focus on modifying three key positions: the C2 carboxylic acid group, the C4 phenyl ring, and the C3/C5 positions of the thiophene ring. Common synthetic routes include the Paal-Knorr and Gewald syntheses for the thiophene ring itself, followed by functionalization.[4] The carboxylic acid at C2 is frequently converted to esters or amides to modulate activity and pharmacokinetic properties.

Caption: General workflow for synthesis and screening of analogs.

Experimental Protocol: Synthesis of a Thiophene Carboxamide Analog

This protocol is adapted from methodologies used to create thiophene-carboxamide derivatives with anticancer activity.[5]

-

Dissolution: Dissolve 1.0 equivalent of 5-(4-fluorophenyl)thiophene-2-carboxylic acid in dichloromethane (DCM).

-

Activation: Add 1.5 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.3 equivalents of 4-Dimethylaminopyridine (DMAP) to the solution.

-

Stirring: Stir the mixture at room temperature under an inert argon atmosphere for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add 1.2 equivalents of the desired aniline derivative (e.g., 3,4-dimethoxyaniline) to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with 1M HCl to remove excess aniline, followed by a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to yield the final N-aryl-5-phenylthiophene-2-carboxamide analog.

Anti-inflammatory and Immunomodulatory Activities

A significant area of investigation for this scaffold is in the treatment of inflammatory diseases.[3] Analogs have been identified as potent inhibitors of atypical protein kinase C (aPKC), a key enzyme in inflammatory signaling pathways.

Mechanism of Action: aPKC Inhibition

Atypical PKC isoforms are critical for signaling cascades that lead to the activation of NF-κB, a master regulator of inflammation.[6] By inhibiting aPKC, 4-phenylthiophene derivatives can block TNF- or VEGF-induced NF-κB activation, thereby preventing the transcription of pro-inflammatory cytokines and reducing inflammatory responses like increased vascular permeability.[6] This mechanism is particularly relevant for diseases such as diabetic macular edema and rheumatoid arthritis.[6][7]

Caption: Inhibition of the aPKC-NFκB signaling pathway.

Structure-Activity Relationship (SAR) for aPKC Inhibition

Medicinal chemistry efforts have elucidated key structural requirements for potent aPKC inhibition.[6]

| Position | Modification | Effect on aPKC Inhibition | Reference |

| C4-Phenyl Ring | Electron-donating groups (e.g., -OCH₃, -OH) | Increases activity | [6] |

| C4-Phenyl Ring | Electron-withdrawing groups (e.g., -CF₃, -Cl) | Decreases activity | [6] |

| C2-Thiophene | Carboxylic Acid converted to Ester (e.g., ethyl, propyl) | Maintains or Increases activity | [6] |

| C2-Thiophene | Carboxylic Acid converted to Amide | Decreases activity | [6] |

| C3-Thiophene | Amino group (-NH₂) | Optimal for activity | [6] |

Experimental Protocol: In Vitro NF-κB Luciferase Reporter Assay

This assay is a reliable method to quantify the anti-inflammatory effect of compounds by measuring the inhibition of NF-κB-driven gene transcription.[6]

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T) stably transfected with an NF-κB-luciferase reporter construct.

-

Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (4-phenylthiophene analogs) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α (20 ng/mL) to all wells except the unstimulated control. Incubate for 6-8 hours.

-

Lysis and Reading: Lyse the cells and add a luciferase substrate according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).

-

Data Analysis: Measure the luminescence using a plate reader. Normalize the data to the vehicle control and calculate EC₅₀ values by fitting the dose-response data to a four-parameter logistic curve.

Anticancer Properties

Derivatives of the 4-phenylthiophene scaffold have demonstrated significant cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma (Hep3B), cervical cancer (HeLa), and breast cancer (MCF7).[5][8]

Mechanisms of Action in Oncology

-

Tubulin Polymerization Inhibition: Certain thiophene-carboxamide analogs act as biomimetics of Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization.[5] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Induction of Apoptosis and ROS: Many thiophene derivatives induce apoptosis in cancer cells by increasing the levels of intracellular Reactive Oxygen Species (ROS).[8][9] Elevated ROS levels lead to mitochondrial dysfunction, characterized by a drop in the mitochondrial membrane potential (ΔΨm), which triggers the apoptotic cascade.[8]

Caption: Apoptosis induction via ROS and mitochondrial dysfunction.

Antiproliferative Activity Data

The following table summarizes the in vitro cytotoxicity of representative thiophene-carboxamide analogs against the Hep3B human cancer cell line.[5]

| Compound | R Substituent (on N-phenyl) | IC₅₀ (µM) on Hep3B |

| 2b | 3,4-dimethoxy | 5.46 |

| 2d | 3,4,5-trimethoxy | 8.85 |

| 2e | 2,5-dimethoxy | 12.58 |

| CA-4 | (Reference Drug) | 2.77 µg/mL |

Experimental Protocol: MTS Cell Proliferation Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.[5]

-

Cell Seeding: Seed cancer cells (e.g., Hep3B) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Addition: Add various concentrations of the synthesized thiophene derivatives to the wells. Typically, a 5-point serial dilution is used (e.g., 300, 100, 50, 10, 1 µM). Include a vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTS Reagent: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well and incubate for 1-4 hours.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Activity

The thiophene scaffold is present in numerous compounds with significant antimicrobial properties.[10] Analogs of this compound have shown promise against a range of pathogens, including drug-resistant bacteria and fungi.[11][12]

Spectrum of Activity

Thiophene derivatives have demonstrated broad-spectrum activity. For example, certain thiophene-thiazole hybrids show potent activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria.[12] Other studies have highlighted the efficacy of N-(pyridin-2-yl)thiophene-2-carboxamides against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli.[13] Antifungal activity has also been reported, with some derivatives showing 100% inhibition of fungal species, comparable to the standard drug amphotericin B.[11]

Antimicrobial Activity Data

| Compound Class | Target Organism | Activity (MIC) | Reference |

| Thiophene-thiazole derivative | Streptococcus pyogenes | 0.097 µg/mL | [12] |

| Thiophene-thiazole derivative | Salmonella enterica | 0.78 µg/mL | [12] |

| Thiophene derivative | Colistin-Resistant A. baumannii | 16 mg/L (MIC₅₀) | [10] |

| Thiophene derivative | Colistin-Resistant E. coli | 8 mg/L (MIC₅₀) | [10] |

Pharmacokinetic and Toxicological Profile

A critical consideration in the development of thiophene-containing drugs is their metabolic profile. The thiophene ring is a known "structural alert" due to its potential for metabolic bioactivation by cytochrome P450 enzymes.[2]

Metabolic Bioactivation

The sulfur atom of the thiophene ring can be oxidized to form highly reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides.[2] These reactive metabolites can form covalent adducts with cellular macromolecules, including proteins and DNA, which can lead to drug-induced toxicities, particularly hepatotoxicity. Tienilic acid is a classic example of a thiophene-based drug that was withdrawn from the market due to severe immune-mediated hepatitis caused by such reactive metabolites.[2]

Caption: Metabolic bioactivation pathway of the thiophene ring.

To mitigate these risks, strategies such as incorporating electron-withdrawing groups on the thiophene ring or utilizing targeted drug delivery systems like nanoparticles can be employed to reduce metabolic activation and off-target toxicity.[8][9]

Conclusion and Future Outlook

The this compound scaffold and its analogs continue to be a rich source of potential therapeutic agents with a remarkable diversity of biological activities. The research highlighted in this guide demonstrates their potential as anti-inflammatory agents via aPKC inhibition, as anticancer drugs through tubulin polymerization and apoptosis induction, and as novel antimicrobials.

Future research should focus on optimizing the therapeutic index of these compounds. This includes designing analogs with enhanced selectivity for their targets and reduced off-target effects. A deeper understanding of their metabolic pathways is crucial to engineer molecules with a lower propensity for bioactivation. Furthermore, the exploration of advanced drug delivery systems could help overcome issues of solubility and toxicity, ultimately paving the way for the clinical translation of this promising class of compounds.

References

-

Ivey, F. D., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PMC. Available at: [Link]

-

Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. Available at: [Link]

-

Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Structural activity relationship of synthesised compounds [4a-f]. ResearchGate. Available at: [Link]

-

Al-Ghorbani, M., et al. (2021). Synthesis of antimicrobial agents of tetra‐substituted thiophenes from ethyl 5‐(2‐bromoacetyl)‐4‐phenyl‐2‐(phenylamino)thiophene‐3‐carboxylate. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Bethegnies, G., et al. (1989). Substituted phenylthiophenylamines with antiinflammatory activity. PubMed. Available at: [Link]

-

Nishimura, K., et al. (2003). Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. PubMed. Available at: [Link]

-

MDPI. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of thiophene‐2‐carboxylates 4 a–k. ResearchGate. Available at: [Link]

-

Dansette, P. M., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link]

-

ResearchGate. (n.d.). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. ResearchGate. Available at: [Link]

-

Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. Available at: [Link]

-

Guerrero-Gutiérrez, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]

-

Ohtani, M., et al. (1991). Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives. PubMed. Available at: [Link]

-

Academia.edu. (n.d.). Novel thiophene derivatives as Anti-inflammatory agents. Academia.edu. Available at: [Link]

-

Semantic Scholar. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Semantic Scholar. Available at: [Link]

-

Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. Available at: [Link]

-

de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. Available at: [Link]

-

Cui, Y., et al. (2015). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. PMC. Available at: [Link]

-

Song, Z., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. PMC. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Organic Chemistry Portal. Available at: [Link]

-

Wang, Y., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. MDPI. Available at: [Link]

-

Ukrpromzoun. (2016). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. MDPI. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiophene synthesis [organic-chemistry.org]

- 5. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 11. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

4-phenylthiophene-2-carboxylic acid as a building block in organic synthesis

An In-Depth Technical Guide to 4-Phenylthiophene-2-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Abstract

This compound is a bifunctional heterocyclic compound that has emerged as a highly valuable and versatile building block in modern organic synthesis. Featuring a phenyl group appended to a thiophene-2-carboxylic acid core, this molecule offers a unique combination of electronic properties, structural rigidity, and multiple reaction sites. Its thiophene ring serves as a bioisostere for the benzene ring, making it a privileged scaffold in medicinal chemistry for developing novel therapeutic agents with potential anti-inflammatory, antimicrobial, and antiviral activities.[1][2] Furthermore, the conjugated system of the 4-phenylthiophene core makes it an essential component in materials science for the synthesis of organic semiconductors, conductive polymers, and materials for organic light-emitting diodes (OLEDs).[2] This guide provides a comprehensive overview of the synthesis, key reactions, and strategic applications of this compound for researchers, chemists, and professionals in drug discovery and materials science.

Physicochemical and Spectroscopic Profile

This compound is typically an off-white solid with properties that make it suitable for a range of synthetic transformations.[2] Its stability and solubility characteristics are beneficial for creating novel organic dyes and semiconductors.[2]

| Property | Value | Source(s) |

| CAS Number | 21676-88-0 | [2] |

| Molecular Formula | C₁₁H₈O₂S | [2] |

| Molecular Weight | 204.25 g/mol | [2] |

| Appearance | Off-white fluffy solid | [2] |

| Melting Point | 166-172 °C | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CSC(=C2)C(=O)O | [3] |

| InChI Key | DOAFBJFYWLESRS-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step sequence involving a palladium-catalyzed cross-coupling reaction followed by a standard oxidation. This approach offers high regioselectivity and functional group tolerance.

Step 1: Suzuki-Miyaura Cross-Coupling

A highly effective method for forming the C4-phenyl bond is the Suzuki-Miyaura cross-coupling reaction. This involves reacting a halogenated thiophene precursor, such as 4-bromothiophene-2-carbaldehyde, with a phenylboronic acid or ester in the presence of a palladium catalyst and a base.[4] This reaction is foundational for creating aryl-substituted thiophenes with high yields.[4][5]

Step 2: Oxidation of the Aldehyde

The resulting 4-phenylthiophene-2-carbaldehyde can then be readily oxidized to the target carboxylic acid. Standard oxidizing agents such as potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (NaClO₂) can be employed for this transformation, which is a common and high-yielding reaction in organic synthesis.

Reactivity and Core Transformations

This compound possesses two primary sites for chemical modification: the carboxylic acid group and the C5 position of the thiophene ring. This dual reactivity makes it a powerful scaffold for building molecular complexity.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for derivatization, most commonly through amide bond formation.

-

Amidation: Coupling with various primary or secondary amines is readily achieved using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often with an additive such as 1-hydroxybenzotriazole (HOBt) to enhance efficiency and minimize side reactions.[6] This reaction is crucial for generating libraries of compounds in drug discovery programs.

-

Esterification: Standard Fischer esterification or reaction with alkyl halides under basic conditions yields the corresponding esters.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-phenylthiophen-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Thiophene Ring

The thiophene ring can undergo electrophilic substitution, and the C5 position is particularly activated for further functionalization.

-

Lithiation/Metalation: Similar to thiophene-2-carboxylic acid, the C5 position can be selectively deprotonated using a strong base like lithium diisopropylamide (LDA). The resulting 5-lithio derivative is a potent nucleophile that can react with a wide range of electrophiles to install new substituents.

-

Halogenation: Electrophilic halogenation (e.g., with N-bromosuccinimide, NBS) is expected to occur selectively at the C5 position, providing a handle for subsequent cross-coupling reactions.

Applications in Synthesis

Medicinal Chemistry and Drug Discovery